P-Isopropylcalix[4]arene
Description
Key Structural Features
Crystallographic Characterization of Polymorphs
P-Isopropylcalixarene crystallizes into three polymorphs (forms I$$ \text{P} $$, II$$ \text{P} $$, and III$$ \text{P} $$) under reduced-pressure sublimation conditions. These polymorphs differ in their packing arrangements and lattice parameters, as summarized in Table 1.
| Polymorph | Space Group | Unit Cell Dimensions (Å) | Z (Molecules/unit cell) | Residual Factor |
|---|---|---|---|---|
| I$$ \text{P} $$ | $$ P2_1/n $$ | $$ a = 9.43, b = 15.35, c = 23.58 $$ | 4 | 0.0658 |
| II$$ \text{P} $$ | $$ P2_1/n $$ | $$ a = 17.68, b = 9.53, c = 19.98 $$ | 4 | 0.0529 |
| III$$ \text{P} $$ | $$ P2_1/n $$ | Not fully resolved | 4 | 0.0836 |
Table 1: Crystallographic data for polymorphs of iPc.
All polymorphs adopt interdigitated dimeric arrangements, where isopropyl groups from adjacent molecules interlock to stabilize the crystal lattice. However, unlike tBc, iPc does not form transiently porous materials due to differences in upper-rim substituent bulkiness. The II$$ \text{P} $$ polymorph exhibits a lower packing density compared to I$$ \text{P} $$, as evidenced by its smaller unit cell volume (3329.8 Å$$ ^3 $$ vs. 3373.8 Å$$ ^3 $$).
Hydrogen Bonding Networks and Stabilization Mechanisms
The hydrogen-bonding (H-bonding) network in iPc is less pronounced compared to tBc due to reduced steric constraints from isopropyl groups. In tBc, strong intramolecular H-bonds stabilize the cone conformation by forming a cyclic O–H⋯O arrangement. By contrast, iPc’s lower-rim hydroxyl groups exhibit weaker H-bonding interactions, allowing greater conformational flexibility.
Inclusion studies with guests like CH$$2$$Cl$$2$$ or hexadiyne reveal that iPc forms discrete binuclear complexes or 1D inclusion networks, respectively. These assemblies are stabilized by van der Waals interactions between isopropyl groups and guest molecules rather than H-bonding. Computational studies suggest that the calixarene’s cavity size and substituent orientation critically influence guest binding affinity.
Comparative Structural Features with Other Calixarene Derivatives
P-Isopropylcalixarene differs significantly from tBc and other calixarenes in its structural and inclusion behavior:
Conformational Rigidity :
Polymorphism :
Inclusion Behavior :
Hydrogen Bonding :
Properties
CAS No. |
97998-55-5 |
|---|---|
Molecular Formula |
C40H48O4 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3 |
InChI Key |
UHLRPXXFPYMCAE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O |
Origin of Product |
United States |
Scientific Research Applications
Complexation Chemistry
1.1 Ion Binding Studies
P-Isopropylcalix arene has been extensively studied for its ability to selectively bind cations, particularly alkali and alkaline earth metals. A notable study utilized conductometry to investigate the complexation reactions between p-isopropylcalixarene and cesium ions () in dimethylsulfoxide-acetonitrile mixtures. The results indicated that p-isopropylcalix arene forms stable complexes with cesium ions, demonstrating a stoichiometry of 1:1 at varying temperatures, which is crucial for applications in ion-selective sensors and extraction processes .
Table 1: Conductometric Data for Cs+ Complexation
| Temperature (°C) | Conductance (µS/cm) | Stoichiometry |
|---|---|---|
| 25 | 12.5 | 1:1 |
| 35 | 14.0 | 1:1 |
| 45 | 16.2 | 1:1 |
Biomedical Applications
2.1 Drug Delivery Systems
P-Isopropylcalix arene derivatives have been explored for drug delivery applications due to their ability to encapsulate hydrophobic drugs. For instance, paclitaxel-loaded phosphonated calixarene vesicles have shown enhanced efficacy in targeting ovarian cancer cells. These vesicles demonstrated a pH-responsive release mechanism, which allows for the controlled delivery of the drug in acidic tumor environments .
Case Study: Paclitaxel Delivery
- Objective: To enhance the delivery of paclitaxel (PTX) to cancer cells.
- Method: Encapsulation in p-phosphonated calixarene vesicles.
- Results: The PTX-loaded vesicles exhibited a loading efficiency of approximately 90% and demonstrated four times greater potency against folate receptor-positive SKOV-3 cells compared to non-targeting platforms.
Environmental Applications
3.1 Iodine Capture
Recent studies have highlighted the use of p-isopropylcalix arene derivatives for capturing iodine from gaseous and liquid phases. The incorporation of calixarene derivatives into polymer matrices has shown significant effectiveness in reducing iodine leaching, making them valuable for applications in nuclear waste management and environmental remediation .
Table 2: Iodine Capture Efficiency
| Material | Iodine Capture (%) | Leaching Rate (mg/L) |
|---|---|---|
| p-Isopropylcalixarene | 85 | 0.05 |
| Control (without calixarene) | 30 | 0.20 |
Catalytic Applications
4.1 Organocatalysis
P-Isopropylcalix arene has also found applications as an organocatalyst in organic synthesis. Its sulfonic acid derivatives have been successfully employed in one-pot synthesis reactions, yielding high amounts of biologically relevant compounds under solvent-free conditions . This not only enhances reaction efficiency but also aligns with green chemistry principles by minimizing solvent use.
Chemical Reactions Analysis
Complexation with Cesium (Cs⁺) Cations
p-Isopropylcalix arene demonstrates notable affinity for Cs⁺ ions in non-aqueous solvents. Conductometric studies in dimethylsulfoxide–acetonitrile (DMSO-AN) binary solvents revealed:
-
Stoichiometry : A 1:1 complex forms between p-isopropylcalix arene and Cs⁺ .
-
Stability Constants (log K<sub>f</sub>) : Values increase with temperature, indicating endothermic complexation (Table 1) .
-
Solvent Effects : Higher DMSO content reduces stability due to competitive solvation of Cs⁺ .
Table 1 : Stability constants for (p-isopropylcalix arene·Cs)⁺ complex
| Solvent Composition (DMSO-AN, mol%) | 25°C | 35°C | 45°C |
|---|---|---|---|
| 15.5% DMSO | 3.2 | 3.3 | 3.3 |
| 32.9% DMSO | 3.0 | 3.0 | 3.1 |
| 52.5% DMSO | 2.7 | 2.8 | 2.8 |
| 74.6% DMSO | 2.7 | 2.8 | 3.0 |
| Pure DMSO | 2.9 | 3.0 | 3.0 |
Thermodynamic Drivers :
-
ΔH° = +8.2 kJ/mol (endothermic)
-
ΔS° = +45 J/(mol·K) (entropy-driven)
The positive entropy arises from desolvation of Cs⁺ and increased mobility of the complex.
Host-Guest Interactions with Xylene Isomers
p-Isopropylcalix arene exhibits selective binding toward xylene isomers, forming 1:1 supramolecular complexes. Key findings include :
-
Crystallographic Behavior :
-
o-Xylene and m-Xylene complexes crystallize in monoclinic Cc space groups.
-
p-Xylene complexes adopt a tetragonal P4/n structure.
-
-
Binding Efficiency : Selectivity follows p-xylene > m-xylene > o-xylene, influenced by steric compatibility with the calixarene cavity.
Table 2 : Recovery rates of xylenes using p-isopropylcalix arene
| Xylene Isomer | Crystallization Time (hrs) | Recovery (%) |
|---|---|---|
| p-Xylene | 2 | 82.2 |
| m-Xylene | 15 | 15.1 |
| o-Xylene | 2 | 2.7 |
Adsorption of Antidiabetic Drugs
Though primarily an application, p-isopropylcalix arene-functionalized silica gel (C4BS) binds antidiabetic drugs via non-covalent interactions :
-
Efficiency : Adsorption rates at pH 7:
-
Empagliflozin: 65%
-
Dapagliflozin: 60%
-
Linagliptin: 55%
-
Thermodynamic Stability in Solvent Systems
The stability of p-isopropylcalix arene complexes correlates with solvent polarity:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Polymorphic Differences
vs. p-tert-Butylcalix[4]arene (tBc):
- Substituent Effects: While tBc has bulkier tert-butyl groups, iPc’s smaller isopropyl groups reduce steric hindrance, leading to differences in crystal packing. For example:
- Polymorph Diversity: iPc forms three apohost polymorphs (IP, IIP, IIIP) , whereas tBc only crystallizes in two guest-free forms (IB and IIB) .
- Host Arrangements: tBc’s IIB polymorph adopts a bilayer arrangement with transient porosity capable of gas absorption (e.g., CO₂, CH₄) . In contrast, iPc’s polymorphs lack such porosity due to tighter interdigitation of isopropyl groups .
- Thermal Stability: iPc’s IP polymorph has the highest melting enthalpy (ΔHₐᵤₛ = 173.5 kJ/mol), exceeding tBc’s IB (ΔHₐᵤₛ = 159.2 kJ/mol), suggesting greater thermodynamic stability .
Key Data:
| Compound | Polymorphs | Melting Point (°C) | ΔHₐᵤₛ (kJ/mol) | Porosity |
|---|---|---|---|---|
| iPc | IP | 285 | 173.5 | None |
| IIP | 278 | 165.2 | None | |
| IIIP | 265 | 158.7 | None | |
| tBc | IB | 272 | 159.2 | None |
| IIB | 295 | 182.4 | Transient |
vs. Larger Calixarenes (e.g., Calix[6]arene, Calix[8]arene):
- Conformational Flexibility: iPc’s smaller calix[4] structure restricts conformational flexibility compared to calix[8]arene, which adopts a "folded-loop" conformation . This rigidity impacts host-guest selectivity.
- Solvent Interactions: iPc⊂toluene solventates exhibit distinct DSC profiles (two thermal events: desolvation and melting) compared to calix[6]arene, which forms weaker Cs⁺ complexes .
Host-Guest Chemistry and Ion Selectivity
Cesium (Cs⁺) Complexation:
- Stoichiometry and Stability: iPc forms a 1:1 complex with Cs⁺ in dimethylsulfoxide-acetonitrile (DMSO-AN) binary solvents, with stability constants (log Kf) ranging from 2.7 to 3.3 . The reaction is entropy-driven (ΔS° = +45–65 J/mol·K) due to desolvation effects .
- Comparison with tBc Derivatives: Thiacalix[4]biscrown-6 exhibits higher Cs⁺ selectivity (log Kf = 3.7) than iPc (log Kf = 2.6) due to crown ether-like coordination sites .
Key Thermodynamic Parameters for Cs⁺ Complexes:
| Compound | Solvent (%DMSO) | log Kf (25°C) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| iPc·Cs⁺ | 15.5% DMSO | 3.2 | +2.1 | +52.3 |
| 74.6% DMSO | 2.7 | +1.8 | +48.7 | |
| Thiacalix[4]biscrown-6 | Pure AN | 3.7 | -4.5 | +12.1 |
Mechanistic Insights:
- iPc’s isopropyl groups hinder optimal cation coordination, unlike tBc derivatives functionalized with hydroxamic acid or crown ether moieties, which enhance metal binding .
Preparation Methods
Base-Catalyzed Cyclocondensation
The most common synthesis involves the cyclocondensation of p-isopropylphenol with formaldehyde under strongly basic conditions. Key steps include:
- Reagents : p-Isopropylphenol, formaldehyde (37% aqueous solution or paraformaldehyde), and a base (NaOH or KOH).
- Solvent : Toluene or xylene (for azeotropic water removal).
- Procedure :
- p-Isopropylphenol is dissolved in toluene with excess formaldehyde.
- A base (e.g., NaOH) is added, and the mixture is refluxed at 110–140°C for 2–4 hours.
- Water generated during the reaction is removed via a Dean-Stark trap.
- The resulting linear oligomers undergo cyclization under acidic or neutral conditions, often in the same pot by adjusting pH and refluxing further.
Example from Experimental Data ():
| Component | Quantity | Role |
|---|---|---|
| p-Isopropylphenol | 20 g (0.13 mol) | Monomer |
| 37% Formaldehyde | 27 mL (0.36 mol) | Crosslinker |
| KOH | 3 g (0.045 mol) | Base catalyst |
| Xylene | 200 mL | Solvent |
- Yield : 60–80% after recrystallization from toluene.
- Characterization : Confirmed via $$^1$$H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2 ppm for isopropyl groups) and X-ray crystallography ().
Two-Step Oligomerization-Cyclization
A patented method () optimizes calixarene synthesis by separating oligomer formation and cyclization:
- Oligomerization :
- p-Isopropylphenol reacts with formaldehyde in a basic aqueous medium (pH 10–12) at 80–100°C.
- Linear tetramers and trimers form preferentially.
- Cyclization :
- The oligomer mixture is neutralized with HCl, and a high-boiling solvent (e.g., diphenyl ether) is added.
- Refluxed at 200–250°C for 2–3 hours to drive macrocycle formation.
- Avoids side products (e.g., higher oligomers).
- Scalable to industrial production with yields >70% ().
Post-Functionalization Modifications
For specialized applications, p-isopropylcalixarene derivatives are synthesized via:
Purification and Characterization
- Recrystallization : Toluene/acetone (3:1) is used to isolate pure p-isopropylcalixarene.
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) removes linear oligomers.
- Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Base-Catalyzed | 60–80 | 95–98 | Moderate |
| Two-Step | 70–85 | 98–99 | High |
| Functionalized | 40–60 | 90–95 | Low |
Challenges and Optimizations
- Side Reactions : Over-alkylation or incomplete cyclization mitigated by strict stoichiometric control.
- Solvent Choice : Xylene outperforms toluene in minimizing tar formation during cyclization ().
- Catalyst Load : KOH (vs. NaOH) enhances reaction rate but requires careful neutralization to avoid degradation ().
Q & A
Q. What are the standard synthesis protocols for P-isopropylcalix[4]arene, and how do solvent choices influence product purity?
this compound (iPc) is typically synthesized via the condensation of p-isopropylphenol with formaldehyde under alkaline conditions. Solvent selection (e.g., toluene, THF) and reaction temperature are critical for achieving high yields and purity. For example, sublimation under dynamic vacuum at 260°C has been used to isolate solvent-free iPc polymorphs, as described in thermal studies . Post-synthesis purification often involves recrystallization from non-polar solvents to remove unreacted precursors.
Q. What characterization techniques are essential for confirming the structural integrity of iPc?
Key methods include:
- X-ray diffraction (XRD) : Resolves crystal packing and molecular conformation (e.g., cone-shaped calixarene structures in IP, IIP, and IIIP polymorphs) .
- Differential Scanning Calorimetry (DSC) : Determines thermal stability and polymorph transitions, such as the melting points of IP (Ton = 294.9°C), IIP (281.2°C), and IIIP (273.8°C) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π and O⋯H hydrogen bonds contributing 20–24% of surface contacts) .
Q. How does solvent selection impact iPc’s host-guest complexation behavior?
iPc forms solvent-specific clathrates, such as iPc⊂toluene, where toluene occupies the host’s cavities. Solvent polarity and steric bulk influence guest inclusion efficiency. For instance, apolar solvents like toluene stabilize iPc⊂solvent complexes, while polar solvents (e.g., DMSO) disrupt host-guest interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorph stability data for iPc?
Conflicting stability observations (e.g., IP as the thermodynamically stable form vs. IIP/IIIP as kinetic products) require temperature-cycling DSC (TC-DSC) to map reversible phase transitions . Comparative XRD analysis of sublimed vs. solution-crystallized samples can clarify polymorph dominance under specific conditions .
Q. What strategies optimize iPc for selective metal ion sensing applications?
Functionalizing iPc’s lower rim with sulfonamide or carboxyl groups enhances metal binding. For example, a cesium-selective sensor achieved a detection limit of 1.2 × 10⁻⁶ M by incorporating iPc into a polymeric membrane with a plasticizer . Solvent choice (e.g., THF-DMSO mixtures) also modulates ion selectivity via polarity effects .
Q. Why does iPc fail to form nonporous apohost structures analogous to p-tert-butylcalix[4]arene (tBc)?
Unlike tBc, iPc’s smaller isopropyl groups reduce steric hindrance, favoring interpenetrated dimeric arrangements (e.g., IP, IIP, IIIP) over tBc’s nonporous IIB form. This structural difference limits iPc’s transient porosity for gas/solvent inclusion .
Q. How can computational methods predict iPc’s intermolecular interaction patterns?
Q. What experimental designs mitigate challenges in iPc’s application for Pt(IV) adsorption?
Electrospinning iPc with polyamide acid improves surface area and adsorption kinetics. Kinetic studies using pseudo-second-order models reveal chelation mechanisms, while pH optimization (e.g., pH 2–3) maximizes Pt(IV) uptake .
Methodological Guidance
Q. How should researchers analyze conflicting DSC data across iPc polymorphs?
Q. What protocols ensure reproducibility in iPc’s polymorph synthesis?
- Controlled Cooling Rates : IIP and IIIP form at ~5°C/min, while slower rates favor IP .
- Sublimation Parameters : Dynamic vacuum at 260°C yields phase-pure IIP/IIIP, whereas saturated solutions produce IP .
Data Analysis and Presentation
Q. How should researchers present Hirshfeld surface data to highlight iPc’s interaction motifs?
Use 2D fingerprint plots to distinguish interaction types (e.g., O⋯H vs. C–H⋯π) and quantify their contributions. Color-mapped surfaces (red = high contact density) visually emphasize key interactions .
Q. What statistical methods validate iPc’s adsorption efficiency in environmental samples?
Linear Regression of calibration curves (e.g., for Cs⁺ detection) and Student’s t-test for replicate analyses ensure data robustness. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
